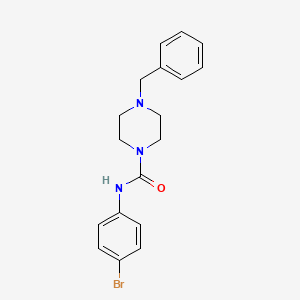
1-(5-methoxy-2-furoyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-methoxy-2-furoyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid, also known as MFPC, is a synthetic compound that has been studied for its potential applications in scientific research. MFPC is a piperidine derivative that has been shown to have various biochemical and physiological effects.
作用机制
The mechanism of action of 1-(5-methoxy-2-furoyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 1-(5-methoxy-2-furoyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to bind to and activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of gene expression.
Biochemical and Physiological Effects
1-(5-methoxy-2-furoyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 1-(5-methoxy-2-furoyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 1-(5-methoxy-2-furoyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 1-(5-methoxy-2-furoyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid in lab experiments is its relatively low toxicity compared to other compounds used for similar applications. 1-(5-methoxy-2-furoyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid has also been shown to have good stability and solubility in various solvents. However, one limitation of using 1-(5-methoxy-2-furoyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid is its relatively high cost compared to other compounds.
未来方向
There are several future directions for research on 1-(5-methoxy-2-furoyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid. One area of interest is the potential use of 1-(5-methoxy-2-furoyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to fully understand the mechanism of action of 1-(5-methoxy-2-furoyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid and its potential therapeutic applications. Other future directions for research include the development of more efficient synthesis methods for 1-(5-methoxy-2-furoyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid and the exploration of its potential applications in other scientific research fields.
合成方法
The synthesis of 1-(5-methoxy-2-furoyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid involves a multi-step process that starts with the reaction between 2-methylphenol and 5-methoxy-2-furoic acid. The resulting product is then reacted with piperidine and phosgene to form the final compound, 1-(5-methoxy-2-furoyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid. This synthesis method has been optimized and improved over time to increase the yield and purity of 1-(5-methoxy-2-furoyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid.
科学研究应用
1-(5-methoxy-2-furoyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid has been studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. 1-(5-methoxy-2-furoyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid has also been studied for its potential use as a neuroprotective agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
1-(5-methoxyfuran-2-carbonyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-13-5-3-4-6-14(13)26-19(18(22)23)9-11-20(12-10-19)17(21)15-7-8-16(24-2)25-15/h3-8H,9-12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRRJTNXJXDJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2(CCN(CC2)C(=O)C3=CC=C(O3)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5482415.png)
![4-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5482420.png)
![2-{[4-(trifluoromethyl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5482430.png)
![5-nitro-6-(2-{5-[2-(trifluoromethyl)phenyl]-2-furyl}vinyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5482439.png)
![4-methoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5482446.png)

![N-{2-[2-amino-4-(cyclobutylamino)-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]-2-oxoethyl}urea](/img/structure/B5482454.png)
![7-(2,5-dichlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5482459.png)
![7-[2-methyl-2-(1H-pyrrol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5482467.png)
![N-[2-(dimethylamino)ethyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5482471.png)

![4-[(benzylsulfonyl)methyl]-N-(4-fluorophenyl)benzamide](/img/structure/B5482498.png)
![1-phenylspiro[3,6-diazatricyclo[4.3.1.1~3,8~]undecane-9,2'-oxirane]](/img/structure/B5482504.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-difluorobenzamide](/img/structure/B5482506.png)